molecular formula C24H16N2O4 B3481123 5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione

5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B3481123
M. Wt: 396.4 g/mol
InChI Key: UMISGPQVASGHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as NSC 693868 or GSK-3β inhibitor VIII. It is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione involves the inhibition of GSK-3β. GSK-3β is a serine/threonine kinase that phosphorylates various substrates, including glycogen synthase, β-catenin, and tau protein. Inhibition of GSK-3β by 5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione leads to the dephosphorylation of these substrates, resulting in their activation or stabilization.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by 5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione has several biochemical and physiological effects. Inhibition of GSK-3β can lead to the activation of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation. Additionally, GSK-3β inhibition can lead to the activation of the insulin signaling pathway, which is involved in glucose metabolism. These effects can have implications in various diseases, including cancer and diabetes.

Advantages and Limitations for Lab Experiments

The use of 5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione in lab experiments has several advantages. It is a potent and selective inhibitor of GSK-3β, which allows for specific inhibition of this enzyme without affecting other kinases. Additionally, it has good solubility in aqueous solutions, which makes it easy to use in experiments. However, there are also limitations to its use, including its potential toxicity and limited stability in solution.

Future Directions

There are several future directions for the use of 5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione in scientific research. One potential direction is the investigation of its effects on the Wnt/β-catenin signaling pathway in cancer cells. Additionally, its potential use as a therapeutic agent in diabetes and Alzheimer's disease could be explored further. Furthermore, the development of more stable analogs of this compound could improve its utility in scientific research.

Scientific Research Applications

The potent inhibition of GSK-3β by 5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione has made it a promising compound for scientific research. GSK-3β is involved in several signaling pathways that are dysregulated in various diseases, including cancer, Alzheimer's disease, and diabetes. Therefore, the use of GSK-3β inhibitors, such as 5-(2-methoxyphenoxy)-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione, can provide insights into the underlying mechanisms of these diseases and potential therapeutic targets.

properties

IUPAC Name

5-(2-methoxyphenoxy)-2-quinolin-8-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O4/c1-29-20-9-2-3-10-21(20)30-16-11-12-17-18(14-16)24(28)26(23(17)27)19-8-4-6-15-7-5-13-25-22(15)19/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMISGPQVASGHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methoxyphenoxy)-2-(quinolin-8-yl)-1H-isoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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